(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid
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Overview
Description
The compound (8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core structure, followed by the introduction of various functional groups through a series of reactions such as acylation, amidation, and hydroxylation. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the molecule allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups and chemical properties.
Methylammonium lead halide: A compound with a different core structure but similar functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific three-dimensional structure. This allows it to interact with a wide range of molecular targets and exhibit diverse chemical and biological activities.
Properties
CAS No. |
459644-20-3 |
---|---|
Molecular Formula |
C32H40N6O11 |
Molecular Weight |
684.7 g/mol |
IUPAC Name |
(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C32H40N6O11/c1-15(34-30(46)23(14-39)37(4)17(3)40)28(44)33-13-26(43)38(5)27-19-7-9-25(42)21(12-19)20-10-18(6-8-24(20)41)11-22(32(48)49)36-29(45)16(2)35-31(27)47/h6-10,12,15-16,22-23,27,39,41-42H,11,13-14H2,1-5H3,(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,48,49)/t15-,16+,22+,23-,27+/m1/s1 |
InChI Key |
TUPFYYWHWXBPLS-YGBZZOJMSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)C)O)C(=O)O |
Canonical SMILES |
CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)C)O)C(=O)O |
Origin of Product |
United States |
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